4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide
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Overview
Description
4-Ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is to react a suitable amine with a chloroquinazoline derivative under controlled conditions. The reaction may require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: : The quinazoline core can be reduced to form a different derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-ethyl-N-(7-hydroxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide.
Reduction: : Formation of 4-ethyl-N-(7-methoxy-4-((3-vinylphenyl)amino)quinazolin-6-yl)piperazine-1-carboxamide derivatives with reduced quinazoline cores.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
This compound has several research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : Use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the vinyl group on the phenyl ring and the methoxy group on the quinazoline core. Similar compounds might include other quinazoline derivatives or piperazine derivatives, but the presence of the vinyl group and the specific substitution pattern sets this compound apart.
List of Similar Compounds
Quinazoline derivatives: : Various quinazoline-based compounds with different substituents.
Piperazine derivatives: : Compounds containing the piperazine ring with different functional groups.
Properties
IUPAC Name |
N-[4-(3-ethenylanilino)-7-methoxyquinazolin-6-yl]-4-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h4,6-8,13-16H,1,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQWEKAWIRWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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